1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide
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Overview
Description
1-(2,2-Dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a thiadiazole ring, and various functional groups
Preparation Methods
The synthesis of 1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide involves multiple steps, starting with the preparation of key intermediatesThe final step typically involves the ethoxymethylation of the thiadiazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,2-Dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group or the thiadiazole ring, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(2,2-Dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide include:
2-(2,2-Dimethylpropanoyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane: This compound shares the 2,2-dimethylpropanoyl group but differs in its overall structure and applications.
2-[(2,2-Dimethylpropanoyl)oxy]benzoic acid: Another compound with the 2,2-dimethylpropanoyl group, used in different chemical contexts.
The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H26N4O3S |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C16H26N4O3S/c1-5-23-10-12-18-19-15(24-12)17-13(21)11-7-6-8-20(9-11)14(22)16(2,3)4/h11H,5-10H2,1-4H3,(H,17,19,21) |
InChI Key |
OOCCCHDRBSGGTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C |
Origin of Product |
United States |
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